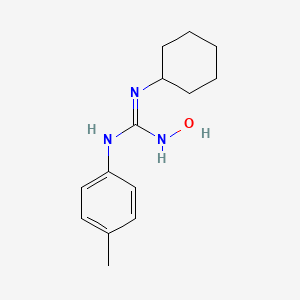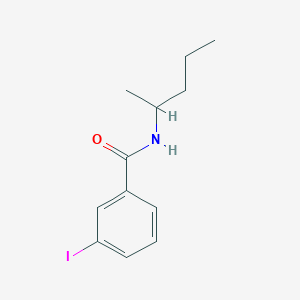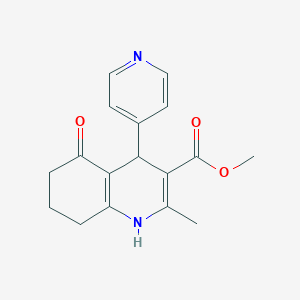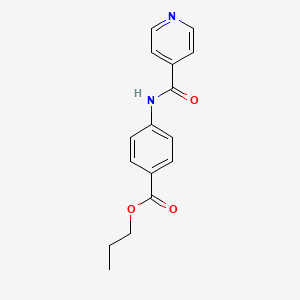![molecular formula C20H21NO4 B5001489 2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5001489.png)
2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one is a compound that belongs to the class of flavonoids. It is commonly known as FPEC and has been found to have a wide range of biological activities. FPEC has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of FPEC is not fully understood, but it is thought to act on various signaling pathways in the body. FPEC has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to modulate the activity of enzymes involved in DNA repair and apoptosis.
Biochemical and Physiological Effects
FPEC has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. FPEC has also been found to improve cognitive function and memory in animal studies. Additionally, FPEC has been found to have antitumor and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
FPEC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have a wide range of biological activities, making it a promising compound for scientific research. However, FPEC also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on FPEC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FPEC has also been found to have antiviral activity, making it a promising compound for the development of antiviral drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
FPEC can be synthesized using various methods. One of the most common methods is the condensation of 2-acetyl furan with 1-piperidinoethanol in the presence of a base such as potassium hydroxide. The resulting product is then cyclized to form FPEC. Other methods include the use of different starting materials and catalysts.
Applications De Recherche Scientifique
FPEC has been found to have a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have anti-inflammatory, antioxidant, antitumor, and antiviral activities. FPEC has also been found to improve cognitive function and memory in animal studies.
Propriétés
IUPAC Name |
2-(furan-2-yl)-3-(2-piperidin-1-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-18-15-7-2-3-8-16(15)25-19(17-9-6-13-23-17)20(18)24-14-12-21-10-4-1-5-11-21/h2-3,6-9,13H,1,4-5,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXGEZRFYBTCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(4-hydroxybutyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5001409.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5001410.png)
![5-(1-benzofuran-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5001422.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5001432.png)

![5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5001463.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5001483.png)
![1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5001497.png)

![5-{5-[2-(3-chloro-5-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5001512.png)
